molecular formula C17H17N3O4S B370701 4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide

4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide

Cat. No.: B370701
M. Wt: 359.4g/mol
InChI Key: IFXFLPMMUOUVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[[(1-oxo-2-phenoxyethyl)hydrazo]-sulfanylidenemethyl]benzamide is a member of benzoic acids.

Scientific Research Applications

Crystal Structure and Chemical Properties

The crystal structure analysis of benzamide derivatives, including those similar to 4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide, reveals the importance of strong and weak hydrogen bonds. Studies on compounds like N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide have showcased how atom–atom contacts from Hirshfeld surface analysis and fingerprint plots can distinguish variations in crystal packing of such compounds (Dey et al., 2021).

Potential Biological Activities

Certain benzamide derivatives, closely related to the subject compound, have shown potent biological activities. For instance, derivatives have been synthesized and evaluated for gastrokinetic activity, showing promising results in enhancing gastric emptying and potentially acting as gastrokinetic agents without certain side effects (Kato et al., 1992). Additionally, compounds like N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, structurally akin to the compound , have been shown to possess antifungal activity, indicating potential in biological applications (Ienascu et al., 2018).

Neuroprotective and Disease Treatment Potential

Certain benzamide compounds have been developed with a focus on treating neurological conditions. For example, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide shows promising inhibitory selectivity against specific enzymes and can potentially be developed for Alzheimer's disease treatment due to its neuroprotective activity and ability to cross the blood-brain barrier (Lee et al., 2018).

Synthesis and Structural Characterization

The synthesis and structural characterization of benzamide derivatives and related compounds have been a subject of research, indicating their significance in the field of organic chemistry. Studies have detailed the synthesis routes, yielding novel compounds with potential biological activities and pharmaceutical applications. These studies provide insights into the structural aspects and potential uses of compounds related to this compound, further underlining the relevance of such compounds in scientific research (Dey et al., 2005; Yanagi et al., 2000).

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4g/mol

IUPAC Name

4-methoxy-N-[[(2-phenoxyacetyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C17H17N3O4S/c1-23-13-9-7-12(8-10-13)16(22)18-17(25)20-19-15(21)11-24-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,21)(H2,18,20,22,25)

InChI Key

IFXFLPMMUOUVJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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